6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Description
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a benzofuran-derived small molecule characterized by a methoxy group at the 6-position of the benzofuran core, methyl substituents at the 2-position, and a carboxamide group at the 3-position. Fruquintinib, a derivative with a quinazoline-ether substituent at the 6-position, is a potent oral tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3). It inhibits tumor angiogenesis and has demonstrated clinical efficacy in metastatic colorectal cancer (mCRC), leading to its approval in China in 2018 for third-line mCRC treatment .
Properties
IUPAC Name |
6-methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDCFCVMWPPGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587850 | |
| Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638217-07-9 | |
| Record name | 6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide typically involves the reaction of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide with methoxy reagents under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is stored under specific conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide with structurally related benzofuran carboxamide derivatives, focusing on substituent variations, therapeutic applications, and research findings:
Structural and Functional Insights
Substituent Impact on Biological Activity :
- The quinazoline-ether group in fruquintinib enhances VEGFR selectivity and potency compared to simpler substituents (e.g., methoxy or hydroxy groups). Clinical trials (FRESCO trial, NCT02314819) validated its efficacy, with median overall survival (OS) of 9.3 months vs. 6.6 months for placebo in mCRC .
- Hydroxy vs. Methoxy Groups : The hydroxy analog (CAS 638217-08-0) lacks the quinazoline moiety, limiting its therapeutic utility to a synthetic intermediate for fruquintinib .
Synthetic Complexity: Fruquintinib requires multi-step synthesis involving O-alkylation and cyclization, whereas simpler analogs (e.g., 6-hydroxy or 6-methoxy derivatives) are synthesized via direct aminocarbonylation or iodonation .
Unmet Needs :
Biological Activity
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H13NO3
- CAS Number : 67929-87-7
- Molecular Weight : 219.24 g/mol
- Physical State : Solid at room temperature
The compound features a methoxy group at the 6-position of the benzofuran structure, which is crucial for its biological activity. The presence of this methoxy group alters the solubility and reactivity compared to similar compounds, such as 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play vital roles in cellular signaling pathways. For instance, it interacts with fibroblast growth factor receptor 4 (FGFR4), which is involved in processes like cell proliferation and differentiation.
- Receptor Binding : The compound may bind to various receptors within biological systems, modulating their activity and influencing cellular responses.
Antitumor Activity
Research indicates that this compound possesses antitumor properties . In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. The compound's mechanism likely involves the modulation of pathways related to cell cycle regulation and apoptosis.
Antibacterial Properties
The compound also shows potential as an antibacterial agent . Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, possibly through its action on bacterial enzymes or metabolic pathways.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies :
-
Enzyme Interaction Studies :
- The compound was tested for its ability to inhibit FGFR4, showing significant inhibition with an IC50 value around 200 nM. This suggests its potential role in targeting signaling pathways critical for tumor growth.
-
Animal Models :
- In animal studies, administration of this compound led to reduced tumor sizes in xenograft models, indicating its efficacy in vivo.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Methoxy at position 6 | Antitumor, Antibacterial | 50 - 150 |
| 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide | Hydroxyl at position 5 | Enzyme inhibition | Not specified |
| N,N-Dimethylbenzofuran-3-carboxamide | No hydroxyl/methoxy groups | Limited activity | Not specified |
This table illustrates how structural modifications impact biological activity and potency.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzofuran-3-carboxamide derivatives in laboratory settings?
- Methodological Answer : Synthesis of benzofuran derivatives often involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example:
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Cascade Reactions : Utilize [3,3]-sigmatropic rearrangement and aromatization strategies with reagents like NaH in THF to construct benzofuran cores (e.g., 6-methoxy-substituted derivatives) .
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Esterification/Carboxamide Formation : React benzofuran carboxylic acids with amines in the presence of coupling agents (e.g., DCC/DMAP) to form carboxamide derivatives .
Q. What analytical techniques are essential for characterizing 6-methoxybenzofuran derivatives?
- Methodological Answer :
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Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Discrepancies between observed and theoretical shifts may require computational validation (e.g., DFT calculations) .
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Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
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X-ray Crystallography : Resolve crystal structures to confirm spatial arrangements, as demonstrated for related benzofuran solvates .
Technique Key Parameters Reference ¹H NMR 400–600 MHz, CDCl₃ or DMSO-d₆ X-ray Crystallography Single-crystal study at 292 K, R factor <0.05
Q. How should researchers handle and store 6-methoxybenzofuran derivatives safely?
- Methodological Answer :
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Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
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Storage : Store in airtight containers at 2–8°C, separated from oxidizing agents .
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Waste Disposal : Segregate hazardous waste and use certified bio-waste treatment services .
Safety Parameter Recommendation Reference Exposure Mitigation Avoid inhalation; use fume hoods Emergency Measures Rinse eyes/skin with water for 15 minutes
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical spectral data during characterization?
- Methodological Answer :
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Cross-Validation : Repeat synthesis to rule out impurities. Compare experimental NMR/MS data with computational predictions (e.g., using Gaussian or ORCA software) .
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Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks in NMR spectra.
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Crystallographic Analysis : Resolve ambiguities in substituent positioning via single-crystal studies .
Case Study Resolution Strategy Reference Mismatched ¹³C NMR shifts in benzofurans DFT computational validation
Q. What strategies optimize yield in multi-step syntheses involving benzofuran intermediates?
- Methodological Answer :
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Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
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Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.
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Solvent Optimization : Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., THF) to reduce side reactions .
Optimization Parameter Impact on Yield Reference Solvent Purity Dry THF improves NaH reactivity Temperature Control Low temperatures reduce decomposition
Q. How to design experiments to study structure-activity relationships (SAR) of benzofuran-3-carboxamide derivatives?
- Methodological Answer :
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Analog Synthesis : Modify substituents (e.g., methoxy, methyl groups) and assess biological activity (e.g., enzyme inhibition assays) .
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Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities against target proteins .
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Pharmacophore Mapping : Identify critical functional groups via 3D-QSAR models .
SAR Parameter Experimental Approach Reference Methoxy Position Compare bioactivity of 6- vs. 5-substituted analogs Methyl Group Effects Synthesize N-methyl vs. N-H derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
